4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole

Catalog No.
S14584769
CAS No.
M.F
C7H9BrN2O2
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole

Product Name

4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole

IUPAC Name

4-bromo-5-(1,3-dioxolan-2-yl)-1-methylpyrazole

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C7H9BrN2O2/c1-10-6(5(8)4-9-10)7-11-2-3-12-7/h4,7H,2-3H2,1H3

InChI Key

FFDHQNPEGVNATD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2OCCO2

4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a bromine atom, a dioxolane ring, and a pyrazole structure. Its molecular formula is C7H9BrN2O2C_7H_9BrN_2O_2 and it has a molecular weight of approximately 217.06 g/mol. The compound features a five-membered pyrazole ring that is substituted at the 4-position with a bromine atom and at the 5-position with a 1,3-dioxolan-2-yl group, which contributes to its unique chemical properties and potential applications in various fields.

Typical of pyrazole derivatives. For instance:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Condensation Reactions: The dioxolane moiety can undergo reactions with carbonyl compounds to form more complex structures.
  • Cyclization: The compound may also engage in cyclization reactions, forming larger ring systems or fused heterocycles.

  • Antimicrobial Activity: Some pyrazole derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties: Certain substituted pyrazoles have shown promise in reducing inflammation in biological models.
  • Antitumor Activity: There is ongoing research into the efficacy of pyrazole derivatives as potential anticancer agents.

The synthesis of 4-bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole can be achieved through several methods:

  • Bromination of Pyrazole Derivatives: Starting from 1-methylpyrazole, bromination can be performed using bromine or brominating agents to introduce the bromine at the 4-position.
  • Formation of Dioxolane Ring: The dioxolane moiety can be synthesized through the reaction of glycols with carbonyl compounds under acidic conditions.
  • Coupling Reactions: The final compound can be obtained by coupling the dioxolane derivative with the brominated pyrazole under suitable conditions (e.g., using coupling agents).

4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole has potential applications in:

  • Pharmaceutical Industry: As a precursor for developing new drugs due to its biological activity.
  • Agricultural Chemicals: It may serve as an intermediate in synthesizing agrochemicals.
  • Material Science: The compound could be explored for use in functional materials or polymers due to its unique structural properties.

Interaction studies involving 4-bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole may focus on:

  • Receptor Binding Studies: Investigating how this compound interacts with specific biological receptors or enzymes.
  • Synergistic Effects: Studying its effects in combination with other drugs to enhance efficacy or reduce side effects.

These studies are crucial for understanding its potential therapeutic applications and safety profile.

Several compounds share structural similarities with 4-bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1-methyl-1H-pyrazoleBromine at 4-position; methyl group at 1-positionSimpler structure; lacks dioxolane moiety
4-Bromo-3-methylpyrazoleBromine at 4-position; methyl group at 3-positionDifferent substitution pattern; potential different reactivity
5-(1,3-Dioxolan-2-yl)-1-methylpyrazoleDioxolane group at 5-position; methyl group at 1-positionShares dioxolane but lacks bromine substitution

The uniqueness of 4-bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole lies in its combination of both bromine substitution and the presence of a dioxolane ring, which may confer distinct chemical reactivity and biological properties compared to other pyrazole derivatives. This combination could lead to novel applications in medicinal chemistry and material science.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

231.98474 g/mol

Monoisotopic Mass

231.98474 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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